molecular formula C19H17F3N2O5 B2995700 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396798-93-8

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2995700
CAS No.: 1396798-93-8
M. Wt: 410.349
InChI Key: WTDPIFYWQCXHQH-UHFFFAOYSA-N
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Description

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct pharmacophores:

  • Benzo[d][1,3]dioxol-5-yl (methylenedioxy) group: A lipophilic, electron-rich aromatic moiety known to enhance metabolic stability and membrane permeability .
  • 3-(Trifluoromethyl)phenyl group: An electron-withdrawing substituent that improves binding affinity to hydrophobic pockets in biological targets . The oxalamide (-NH-C(=O)-C(=O)-NH-) backbone facilitates hydrogen bonding, a critical feature for molecular recognition in therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c1-18(27,11-5-6-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-13-4-2-3-12(7-13)19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDPIFYWQCXHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group and the trifluoromethylphenyl group. These groups are then coupled using specific reaction conditions to form the final product. Common synthetic routes include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are often employed to form the carbon-nitrogen bond between the two groups.

  • Oxidation and Reduction Reactions: These steps are crucial for introducing the hydroxyl group and the trifluoromethyl group, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation Reactions: These reactions can introduce additional functional groups or modify existing ones.

  • Reduction Reactions: These reactions can reduce certain functional groups, altering the compound's properties.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Medicine: Its potential as a therapeutic agent is being explored, especially in the context of diseases where its unique structural features may offer advantages.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Oxalamide Derivatives

Table 1: Key Oxalamide Analogs and Their Properties
Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H/¹⁹F NMR) Metabolic Stability Source
Target Compound: N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Benzo[d][1,3]dioxol-5-yl, 3-CF₃Ph Not Reported Not Available Not Reported
1c : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide 4-Cl-3-CF₃Ph, pyridinyl 260–262 ¹⁹F NMR: δ -61.6 (CF₃) Not Reported
2225 : N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,3-Dimethoxybenzyl, pyridin-2-yl Not Reported Not Available Rapid metabolism (no amide hydrolysis)
14 : N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl, 3-CF₃Ph Not Reported Not Available Not Reported

Key Observations :

  • 1c shares the trifluoromethylphenyl group with the target compound but incorporates a pyridinyl moiety, resulting in a higher melting point (260–262°C), likely due to enhanced crystallinity from aromatic stacking.
  • 2225 demonstrates metabolic stability in rat hepatocytes, suggesting oxalamides may resist hydrolysis under physiological conditions. This property could extend to the target compound.
  • 14 lacks the benzo[d][1,3]dioxol-5-yl group but retains the oxalamide backbone and 3-CF₃Ph substituent, highlighting the role of the methylenedioxy group in modulating lipophilicity.

Benzo[d][1,3]dioxol-5-yl-Containing Compounds

Table 2: Benzo[d][1,3]dioxol-5-yl Analogs (Non-Oxalamides)
Compound ID Backbone Substituents Melting Point (°C) Yield (%) Source
D14 Penta-2,4-dienamide 4-(Methylthio)phenyl 208.9–211.3 13.7
D15 Penta-2,4-dienamide 3-(Benzyloxy)phenyl 191.0–192.0 21.7
D16 Penta-2,4-dienamide 4-(Benzyloxy)phenyl 231.4–233.5 21.3

Key Observations :

  • These penta-2,4-dienamide derivatives share the benzo[d][1,3]dioxol-5-yl group with the target compound but differ in backbone structure. Their melting points (191–233°C) are lower than oxalamide 1c (260–262°C), indicating oxalamides may form stronger intermolecular interactions.
  • Yields for these analogs range from 13.7–24.8%, suggesting moderate synthetic efficiency for benzo[d][1,3]dioxol-5-yl-containing compounds.

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a compound featuring a benzo[d][1,3]dioxole moiety and an oxalamide structure, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19F3N2O5C_{19}H_{19}F_{3}N_{2}O_{5} with a molecular weight of approximately 390.8 g/mol. The structure includes a benzo[d][1,3]dioxole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₉F₃N₂O₅
Molecular Weight390.8 g/mol
CAS Number1396675-77-6

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide precursors under controlled conditions. The process may utilize various solvents and catalysts to optimize yield and purity.

Anticancer Properties

Research has indicated that compounds derived from oxalamides exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Anticonvulsant Effects

In vivo studies have demonstrated the anticonvulsant potential of related compounds in animal models. For instance, derivatives with similar structures have been shown to protect against seizures induced by pentylenetetrazole (PTZ), suggesting a mechanism involving modulation of GABAergic activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. Preliminary data suggest that it may act as an inhibitor of certain proteases involved in tumor progression and metastasis .

Case Studies

  • Anticancer Activity : A study conducted on several oxalamide derivatives revealed that those with benzo[d][1,3]dioxole substitutions exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM.
  • Anticonvulsant Screening : In an animal model using PTZ-induced seizures, compounds similar to this compound demonstrated protective effects at doses of 30 mg/kg, indicating a promising therapeutic window for epilepsy treatment .

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